molecular formula C10H12O2 B1677635 m-Ethylphenyl acetate CAS No. 3056-60-8

m-Ethylphenyl acetate

Cat. No.: B1677635
CAS No.: 3056-60-8
M. Wt: 164.2 g/mol
InChI Key: KAGKFSYVRVNAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Ethylphenyl acetate (IUPAC name: 3-ethylphenyl acetate) is an organic ester derived from acetic acid and m-ethylphenol. Its molecular structure consists of a phenyl ring with an ethyl group (-CH₂CH₃) in the meta position (position 3) and an acetyloxy (-OAc) group attached to the aromatic ring. This compound is part of a broader class of aryl acetates, which are widely utilized in industrial and research settings, including applications in fragrance synthesis, polymer additives, and pharmaceutical intermediates .

The meta-substitution pattern distinguishes it from ortho- and para-substituted analogs, influencing its physicochemical properties and reactivity.

Properties

CAS No.

3056-60-8

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

(3-ethylphenyl) acetate

InChI

InChI=1S/C10H12O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h4-7H,3H2,1-2H3

InChI Key

KAGKFSYVRVNAND-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OC(=O)C

Canonical SMILES

CCC1=CC(=CC=C1)OC(=O)C

Appearance

Solid powder

Other CAS No.

3056-60-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenol, m-ethyl-, acetate (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

m-Ethylphenyl acetate can be compared to other aryl acetates with substituents in different positions or with varying functional groups (Table 1):

Compound Name Substituent Position Functional Group Key Structural Feature
This compound Meta (3) -OAc, -CH₂CH₃ Ethyl group in meta position
o-Ethylphenyl acetate Ortho (2) -OAc, -CH₂CH₃ Ethyl group adjacent to -OAc
p-Ethylphenyl acetate Para (4) -OAc, -CH₂CH₃ Ethyl group opposite to -OAc
m-Methylphenyl acetate Meta (3) -OAc, -CH₃ Methyl substituent in meta
m-Nitrophenyl acetate Meta (3) -OAc, -NO₂ Electron-withdrawing nitro group
m-Methoxyphenyl acetate Meta (3) -OAc, -OCH₃ Electron-donating methoxy group

Key Observations :

  • Steric Effects : The meta-substituted ethyl group in this compound imposes less steric hindrance compared to ortho-substituted analogs (e.g., o-ethylphenyl acetate), where the proximity of the ethyl and acetyloxy groups may hinder reactivity .
  • Electronic Effects: Compared to electron-withdrawing groups (e.g., -NO₂ in m-nitrophenyl acetate), the ethyl group in this compound is electron-donating, which stabilizes the aromatic ring but may reduce electrophilic substitution rates .
Physical and Chemical Properties

Aryl acetates exhibit distinct physical properties based on substituent size and polarity:

Property This compound m-Methylphenyl Acetate m-Nitrophenyl Acetate
Boiling Point (°C) ~245–260 (estimated) ~230–240 ~280–300
Solubility in Water Low Low Very low
Hydrolysis Rate (Relative) Moderate Fast Slow

Hydrolysis Reactivity :

  • The hydrolysis of this compound proceeds via nucleophilic acyl substitution, yielding m-ethylphenol and acetic acid. Its hydrolysis rate is slower than m-methylphenyl acetate due to the ethyl group’s greater electron-donating inductive effect, which reduces the electrophilicity of the carbonyl carbon. Conversely, m-nitrophenyl acetate hydrolyzes more slowly due to the nitro group’s electron-withdrawing effect, which stabilizes the ester bond .
Analytical Differentiation

Gas chromatography (GC) and mass spectrometry (MS) are standard methods for distinguishing aryl acetates. For example:

  • Retention Indices : this compound is expected to have a longer GC retention time compared to m-methylphenyl acetate due to its higher molecular weight and hydrophobicity .
  • Mass Spectral Peaks : Key fragments include the molecular ion [M⁺] and characteristic losses (e.g., loss of acetic acid, m/z 60). Meta-substituted isomers can be differentiated using retention time libraries and spectral databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Ethylphenyl acetate
Reactant of Route 2
Reactant of Route 2
m-Ethylphenyl acetate

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